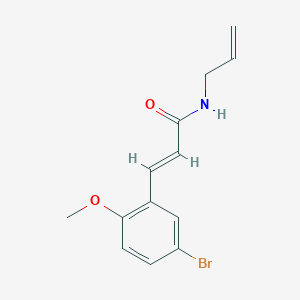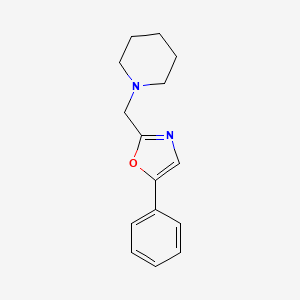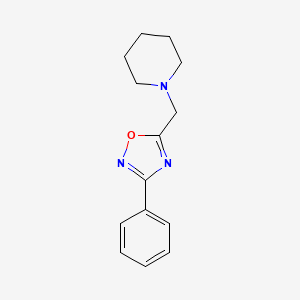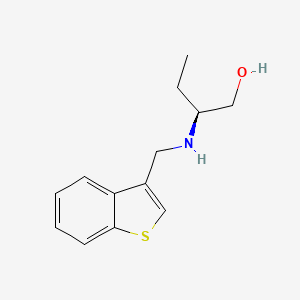![molecular formula C14H17NO3 B7646285 (2R)-2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7646285.png)
(2R)-2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid, also known as MPA, is a synthetic compound that has been widely used in scientific research. MPA is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins, a type of molecule that mediates inflammation and pain. MPA has been found to have potential applications in various fields, including cancer research, neuroscience, and immunology.
Mécanisme D'action
(2R)-2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins. By inhibiting COX-2, this compound reduces the production of prostaglandins, which are involved in inflammation and pain. This compound has been found to have a higher selectivity for COX-2 than other NSAIDs, such as aspirin and ibuprofen, which also inhibit COX-1, an enzyme that is involved in the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, this compound has been found to have antioxidant and anti-tumor properties. This compound has also been found to modulate the activity of various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2R)-2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid in lab experiments is its high selectivity for COX-2, which allows for the specific inhibition of prostaglandin production without affecting other physiological processes. This compound is also readily available and relatively inexpensive compared to other COX-2 inhibitors. However, one of the limitations of using this compound is its potential for off-target effects, which may affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on (2R)-2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid. One potential direction is the development of novel this compound derivatives with improved selectivity and potency. Another direction is the investigation of the potential applications of this compound in other fields, such as immunology and infectious diseases. Furthermore, the mechanisms underlying the neuroprotective effects of this compound in neurodegenerative diseases need to be further elucidated. Overall, the research on this compound has shown promising results and has the potential to lead to the development of novel therapeutic agents for various diseases.
Méthodes De Synthèse
(2R)-2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid can be synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the condensation of 3-methylbenzoyl chloride with glycine methyl ester, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the coupling of the resulting intermediate with (E)-3-(3-methylphenyl)prop-2-enoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.
Applications De Recherche Scientifique
(2R)-2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid has been extensively studied for its potential applications in cancer research. Studies have shown that this compound can inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and colon cancer. This compound has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
In addition to cancer research, this compound has also been investigated for its potential applications in neuroscience. Studies have shown that this compound can modulate the activity of the endocannabinoid system, which is involved in various physiological processes, including pain sensation, appetite regulation, and mood. This compound has also been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
(2R)-2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10-4-3-5-12(8-10)6-7-13(16)15-9-11(2)14(17)18/h3-8,11H,9H2,1-2H3,(H,15,16)(H,17,18)/b7-6+/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPLENDHAUESBF-XUIVZRPNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)NCC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)NC[C@@H](C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7646204.png)

![N-[2-keto-2-(p-anisidino)ethyl]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7646218.png)


![4-Chloro-5-[[1-[(4-fluorophenyl)methyl]piperidin-4-yl]amino]-2-methylpyridazin-3-one](/img/structure/B7646234.png)

![2-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]acetonitrile](/img/structure/B7646248.png)

![1-[(4-Methylsulfanylphenyl)methyl]quinoxalin-2-one](/img/structure/B7646266.png)



